

theoretical properties of 4-Fluoro-2-(4-methoxybenzyl)phenol

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Compound of Interest

Compound Name: 4-Fluoro-2-(4-methoxybenzyl)phenol

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An In-depth Technical Guide on the Theoretical Properties of 4-Fluoro-2-(4-methoxyphenyl)phenol

Disclaimer: Initial searches for "**4-Fluoro-2-(4-methoxybenzyl)phenol**" did not yield specific data. This guide focuses on the structurally similar and well-documented compound, 4-Fluoro-2-(4-methoxyphenyl)phenol (PubChem CID: 73292248), which aligns with the likely intent of the query. The theoretical data presented herein is based on computational models.

This technical whitepaper provides a comprehensive overview of the theoretical and computed physicochemical properties of 4-Fluoro-2-(4-methoxyphenyl)phenol. It is intended for researchers, medicinal chemists, and drug development professionals interested in the computational analysis and potential applications of novel phenolic compounds. This document includes tabulated quantitative data, representative experimental protocols for synthesis and analysis, and logical workflow diagrams.

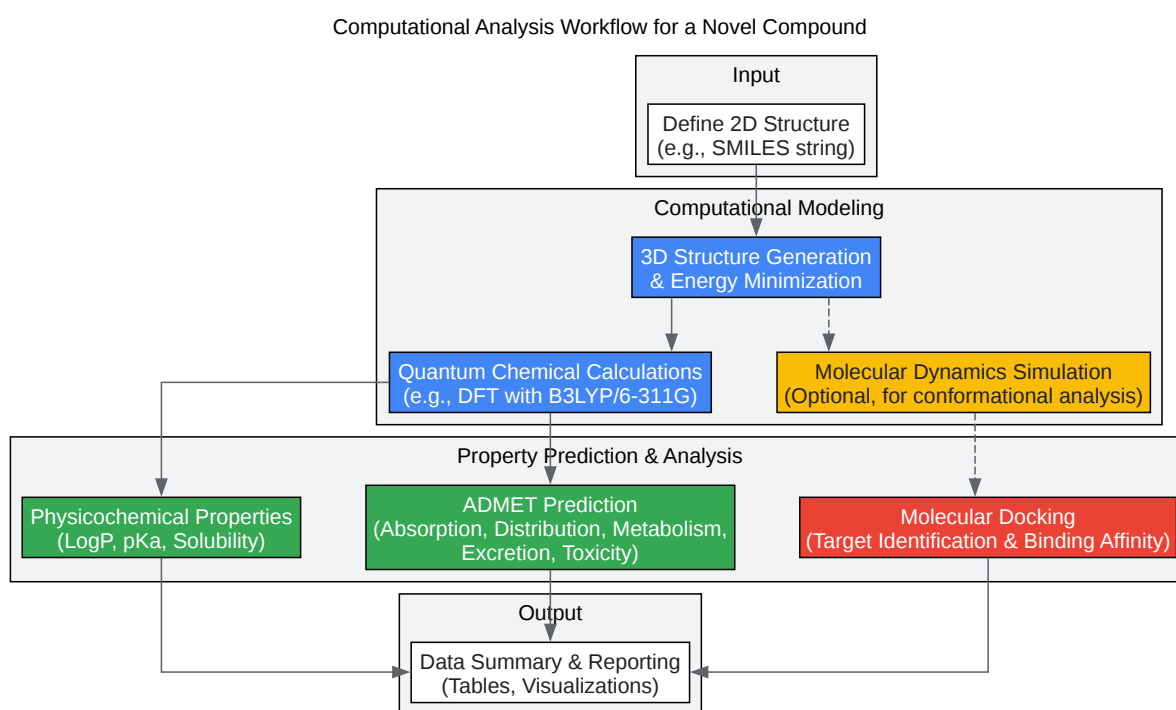
Physicochemical and Computed Properties

The theoretical properties of a compound are crucial for predicting its behavior in biological systems. Computational methods provide valuable insights into parameters that influence pharmacokinetics and pharmacodynamics. The data below for 4-Fluoro-2-(4-methoxyphenyl)phenol is derived from computational models.^[1]

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ FO ₂	PubChem[1]
Molecular Weight	218.22 g/mol	PubChem[1]
Exact Mass	218.07430775 Da	PubChem[1]
XLogP3 (LogP)	3.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Topological Polar Surface Area	29.5 Å ²	PubChem[1]
Heavy Atom Count	16	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	214	PubChem[1]

Theoretical Analysis Workflow

The determination of theoretical properties for a novel compound follows a structured computational workflow. This process typically starts with defining the 2D structure and progresses through various levels of computational analysis to predict its physicochemical and potential biological properties.



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Caption: A generalized workflow for the in-silico analysis of a novel chemical entity.

Representative Experimental Protocols

While specific experimental data for 4-Fluoro-2-(4-methoxyphenyl)phenol is not available in the provided search results, the following sections detail representative protocols for the synthesis and biological evaluation of structurally related phenolic compounds. These methods would require optimization for the specific target molecule.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl structures, such as 4-Fluoro-2-(4-methoxyphenyl)phenol, is commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This protocol is a representative example.

Objective: To synthesize a substituted biphenyl phenol from boronic acid and a halogenated phenol.

Materials:

- Aryl halide (e.g., 2-bromo-4-fluorophenol)
- Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, 1,4-Dioxane, Dimethoxyethane, with water)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a three-necked flask equipped with a condenser and a magnetic stirrer, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and the base (2.0 eq).
- **Inert Atmosphere:** Purge the flask with an inert gas (N_2 or Ar) for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Add the solvent mixture (e.g., Toluene/ H_2O 4:1) and the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- **Final Purification:** Purify the crude product using column chromatography on silica gel to obtain the final compound.
- **Characterization:** Confirm the structure and purity of the synthesized compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Biological Assay Protocol: DPPH Radical Scavenging Activity

Phenolic compounds are frequently evaluated for their antioxidant properties.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for assessing free radical scavenging activity.

Objective: To determine the antioxidant potential of the synthesized compound.

Materials:

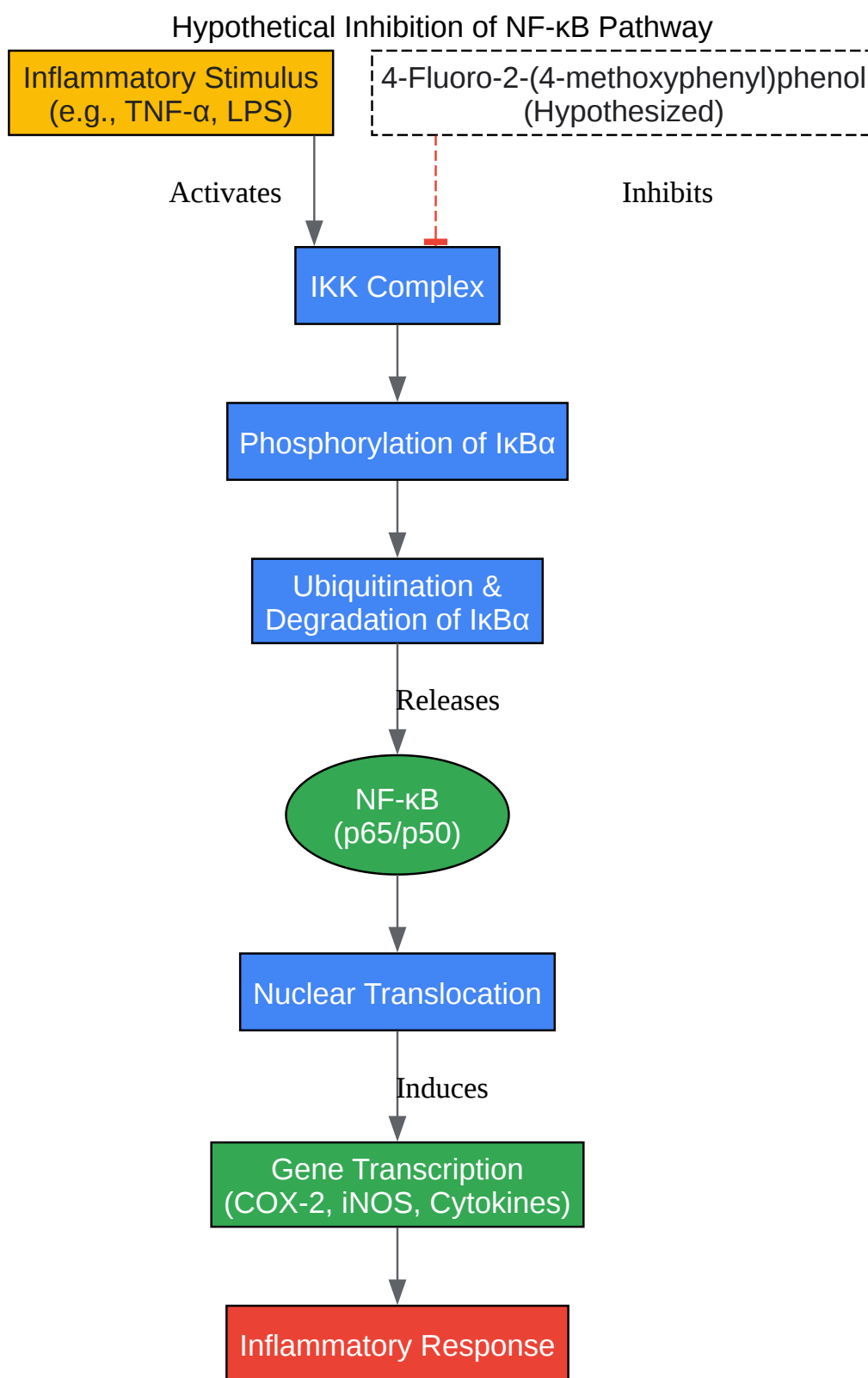
- DPPH solution (in methanol or ethanol)
- Test compound solutions at various concentrations
- Positive control (e.g., Ascorbic acid, Trolox)
- Methanol or Ethanol
- 96-well microplate
- Microplate reader

Procedure:

- **Preparation:** Prepare a stock solution of the test compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- **Assay:** In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solution.
- **Controls:** Prepare a blank (100 µL methanol + 100 µL methanol) and a negative control (100 µL DPPH solution + 100 µL methanol). Use Ascorbic acid as a positive control.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** Calculate the percentage of radical scavenging activity using the following formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the negative control and A_{sample} is the absorbance of the test compound.
- **IC₅₀ Determination:** Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Postulated Biological Signaling Pathway

Phenolic compounds are known to modulate various biological pathways, often related to inflammation and oxidative stress.^[2] While the specific targets of 4-Fluoro-2-(4-methoxyphenyl)phenol are unknown, a plausible mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB signaling cascade. The following diagram illustrates this hypothetical interaction.



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Caption: A potential mechanism of action via inhibition of the IKK complex in the NF- κ B pathway.

This guide provides a foundational understanding of 4-Fluoro-2-(4-methoxyphenyl)phenol from a theoretical perspective, complemented by practical, albeit representative, experimental methodologies. Further empirical studies are necessary to validate these computational predictions and explore the compound's full therapeutic potential.

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References

- 1. 4-Fluoro-2-(4-methoxyphenyl)phenol | C₁₃H₁₁FO₂ | CID 73292248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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